[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine
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Overview
Description
[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine: is an organic compound that features a methanamine group attached to a biphenyl structure with a fluoro and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylphenol.
Formation of Biphenyl Structure: The phenol undergoes a Suzuki coupling reaction with a suitable boronic acid derivative to form the biphenyl structure.
Introduction of Methanamine Group: The biphenyl intermediate is then subjected to a reductive amination reaction to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalyst Selection: Use of palladium catalysts for the Suzuki coupling reaction.
Optimization of Reaction Conditions: Control of temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the methanamine to a primary amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving sulfuric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand the interaction of fluoro-substituted compounds with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry:
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methyl substituents can influence the compound’s binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
- 2-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenol
- (2-Fluoro-4-methylphenyl)acetic acid
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Comparison:
- Structural Uniqueness: [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine has a unique combination of a biphenyl structure with a methanamine group, which is not commonly found in similar compounds.
- Functional Group Diversity: The presence of both fluoro and methyl groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(2-fluoro-4-methylphenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJZCHPYEWKSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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